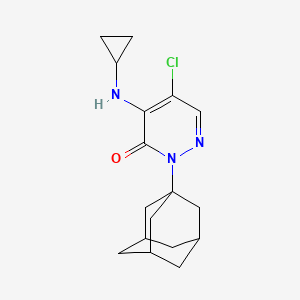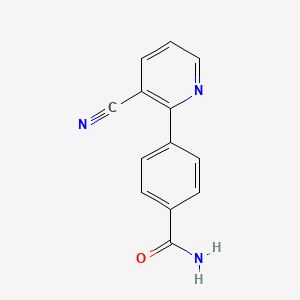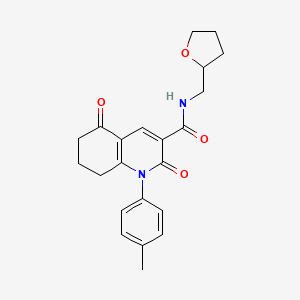![molecular formula C20H20ClN3O2S B4097828 N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide](/img/structure/B4097828.png)
N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide
Vue d'ensemble
Description
N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzoxazole ring substituted with a butan-2-yl group, a chlorophenyl group, and a carbamothioylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative, such as butan-2-yl carboxylic acid, under acidic conditions.
Chlorination: The resulting benzoxazole derivative is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the desired position.
Carbamothioylation: The chlorinated benzoxazole is reacted with a thiourea derivative to introduce the carbamothioyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and dry conditions.
Substitution: Amines, thiols, solvents like ethanol or dimethyl sulfoxide, and mild heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives for various research purposes.
Mécanisme D'action
The mechanism of action of N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide can be compared with other benzoxazole derivatives, such as:
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the benzoxazole ring.
N-(2-chlorophenyl)benzoxazole-5-carboxamide: Contains a carboxamide group instead of a carbamothioyl group.
N-(5-butyl-2-chlorophenyl)benzoxazole-5-carboxamide: Similar structure but with a butyl group instead of a butan-2-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[[5-(5-butan-2-yl-1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-4-11(2)13-6-8-18-17(9-13)23-19(26-18)14-5-7-15(21)16(10-14)24-20(27)22-12(3)25/h5-11H,4H2,1-3H3,(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYFUCVJTCDGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chlorophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4097756.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B4097766.png)
![ethyl 4-[(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4097773.png)
![ethyl 4-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4097782.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B4097784.png)

![2-[[3-Chloro-4-(morpholine-4-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4097791.png)
![3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4097795.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4097797.png)
![1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2H-pyrrol-5-one](/img/structure/B4097808.png)

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylprop yl)-5-(3-pyridyl)-3-pyrrolin-2-one](/img/structure/B4097817.png)
